molecular formula C13H13NO2 B1387341 Ethyl 2-methylquinoline-6-carboxylate CAS No. 855763-77-8

Ethyl 2-methylquinoline-6-carboxylate

Cat. No. B1387341
CAS RN: 855763-77-8
M. Wt: 215.25 g/mol
InChI Key: WLKKUWXLOSMSMH-UHFFFAOYSA-N
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Description

Ethyl 2-methylquinoline-6-carboxylate is a chemical compound with the CAS Number: 855763-77-8 . It has a molecular weight of 215.25 and its IUPAC name is ethyl 2-methylquinoline-6-carboxylate .


Molecular Structure Analysis

The molecular formula of Ethyl 2-methylquinoline-6-carboxylate is C13H13NO2 . The InChI Key is WLKKUWXLOSMSMH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-methylquinoline-6-carboxylate is a solid at room temperature . More specific physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

Pharmacology

Ethyl 2-methylquinoline-6-carboxylate: is a compound that has been studied for its potential pharmacological applications. Quinoline derivatives are known for their broad spectrum of biological activities, which include anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . The compound’s structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Organic Synthesis

In the realm of organic synthesis , Ethyl 2-methylquinoline-6-carboxylate serves as a versatile intermediate. It can undergo various chemical reactions, including Friedlaender condensation, which is used to synthesize quinoline derivatives at room temperature in different solvents . These derivatives are crucial for creating compounds with diverse pharmacological activities.

Material Science

The compound’s role in material science is linked to its physical properties and purity. It is often used as a starting material or intermediate in the synthesis of more complex molecules. Its solid form and stability at room temperature make it suitable for various material science applications .

Analytical Chemistry

In analytical chemistry , Ethyl 2-methylquinoline-6-carboxylate can be used as a standard or reference compound. Its well-defined structure and properties allow for the calibration of analytical instruments and the validation of analytical methods .

Agricultural Research

The quinoline scaffold, to which Ethyl 2-methylquinoline-6-carboxylate belongs, is significant in agricultural research . Quinoline derivatives have been explored for their potential use as agrochemicals due to their bioactivity against various plant pathogens and pests .

Environmental Studies

Lastly, in environmental studies , the synthesis and application of quinoline derivatives, including Ethyl 2-methylquinoline-6-carboxylate, are being researched for their environmental impact. Greener and more sustainable chemical processes are being developed to minimize the environmental footprint of chemical synthesis .

Safety and Hazards

The safety information for Ethyl 2-methylquinoline-6-carboxylate includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It’s important to handle this compound with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for Ethyl 2-methylquinoline-6-carboxylate are not available, quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, research into the synthesis, properties, and applications of quinoline derivatives, including Ethyl 2-methylquinoline-6-carboxylate, is likely to continue.

properties

IUPAC Name

ethyl 2-methylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)11-6-7-12-10(8-11)5-4-9(2)14-12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKKUWXLOSMSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652410
Record name Ethyl 2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylquinoline-6-carboxylate

CAS RN

855763-77-8
Record name Ethyl 2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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